Structural Characterization and Nomenclature
1-Ethyl-1H-imidazole-4-carboxamide (systematic IUPAC name: 1-ethyl-1H-imidazole-4-carboxamide) is defined by the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol [1] [4]. The core structure consists of a five-membered imidazole ring with adjacent nitrogen atoms (N-1 and N-3), where N-1 bears an ethyl substituent (-CH₂CH₃) and the C-4 carbon is functionalized with a primary carboxamide group (-C(O)NH₂). This arrangement creates a polar, water-soluble compound with amphoteric properties due to the imidazole ring's ability to both donate and accept protons.
- Stereoelectronic Features: The C-4 carboxamide group exhibits partial double-bond character (C=O) and can engage in hydrogen bonding as both a donor (-NH₂) and acceptor (carbonyl oxygen). The N-3 nitrogen, being pyrrole-like, contributes to the ring's aromaticity through its lone pair, while N-1 is pyridine-like and weakly basic (predicted pKa ~7.0–7.5). The ethyl group enhances lipophilicity relative to unsubstituted imidazole-4-carboxamide.
- Tautomerism: While the 1-ethyl substitution locks nitrogen alkylation, potential tautomerism exists between the 4-carboxamide and 5-carboxamide forms due to imidazole's symmetry. However, X-ray crystallography data from analogues like ethyl imidazole-4-carboxylate confirm preferential substitution at C-4 [2] [8].
- Spectroscopic Properties:
- IR Spectroscopy: Displays characteristic absorptions at ~3150–3500 cm⁻¹ (N-H stretch), ~1660–1690 cm⁻¹ (C=O stretch, amide I band), and ~1600–1640 cm⁻¹ (N-H bend, amide II band).
- NMR: ¹H NMR (DMSO-d₆) features imidazole ring protons at δ ~7.5–8.5 ppm (H-2 and H-5), ethyl group signals (N-CH₂- at δ ~4.1–4.3 ppm, -CH₃ at δ ~1.3–1.5 ppm), and broad -NH₂ peaks at δ ~6.8–7.2 ppm. ¹³C NMR shows C-4 at δ ~160–162 ppm (carbonyl), ring carbons between δ ~135–150 ppm, and ethyl carbons at δ ~36–38 ppm (N-CH₂-) and δ ~14–16 ppm (-CH₃) [1] [4].
Table 1: Structural and Physicochemical Properties of 1-Ethyl-1H-imidazole-4-carboxamide
Property | Value/Description |
---|
IUPAC Name | 1-ethyl-1H-imidazole-4-carboxamide |
Molecular Formula | C₆H₉N₃O |
Molecular Weight | 139.16 g/mol |
CAS Registry Number | 129993-48-2 | [4] |
Melting Point | Not fully characterized (analogue: ethyl imidazole-4-carboxylate mp 160–162°C) | [2] [8] |
Solubility | Soluble in DMSO, methanol; moderately soluble in water | [4] [8] |
Storage Conditions | Sealed, dry, room temperature | [4] |
Historical Development in Heterocyclic Chemistry
The synthesis of 1-alkylimidazole-4-carboxamides evolved from early 20th-century investigations into imidazole chemistry, initially driven by interest in naturally occurring derivatives like histidine. Early synthetic routes relied on the Debus-Radziszewski reaction, involving condensation of glyoxal, ammonia, and aldehydes with subsequent derivatization. However, the specific pathway to 1-ethyl-1H-imidazole-4-carboxamide emerged more prominently in the 1980s–1990s, paralleling advances in functionalized imidazole synthesis for medicinal applications.
- Synthetic Milestones:
- Precursor Synthesis: Ethyl imidazole-4-carboxylate (CAS 23785-21-9) served as a key precursor. Synthesized via esterification of commercially unavailable imidazole-4-carboxylic acid or through ring-forming reactions like the van Leusen imidazole synthesis using TosMIC (toluenesulfonyl methyl isocyanide) and ethyl isocyanoacetate [2] [8].
- Carboxamide Formation: Conversion of ethyl imidazole-4-carboxylate to the carboxamide typically employs ammonia (gaseous or in methanol) under pressure or heating, yielding 1H-imidazole-4-carboxamide. Subsequent N-alkylation at the imidazole's N-1 position with ethyl halides (e.g., iodoethane) in the presence of bases like potassium carbonate produces 1-ethyl-1H-imidazole-4-carboxamide [4]. Alternative routes involve direct carboxylation/amidation of preformed 1-ethylimidazole.
- Context of Imidazotetrazine Development: Research on imidazole-4-carboxamides accelerated with the discovery of temozolomide (TMZ), an imidazotetrazine prodrug that hydrolyzes in vivo to MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), releasing the cytotoxic methyl diazonium ion. While 1-ethyl analogues like ETZ (1-ethylimidazole-4-carboxamide derivative) were synthesized and evaluated, they proved therapeutically inactive in murine cancer models (T/C% = 111–123 at 80 mg/kg) compared to TMZ (T/C% = 181) and mitozolomide (T/C% = 302–458) [5]. This underscored the critical impact of the N-3 substituent on bioactivation and anticancer efficacy.
- Modern Methodologies: Contemporary synthesis emphasizes regioselective N-alkylation and efficient amidation. Techniques include microwave-assisted reactions for rapid cyclization or functional group interconversion and catalytic methods using transition metals for C-N coupling. The commercial availability of intermediates like ethyl imidazole-4-carboxylate (~$17.5–$27/g) facilitates targeted derivatization [2] [8].
Significance in Organic and Medicinal Chemistry
1-Ethyl-1H-imidazole-4-carboxamide serves as a versatile building block in organic synthesis and a pharmacophore in drug design. Its carboxamide group enables hydrogen bonding and dipole interactions critical for target binding, while the ethyl substituent modulates lipophilicity and metabolic stability. These attributes underpin its utility across multiple therapeutic domains.
- Biological Activity Spectrum:
- Anticancer Applications: Though ETZ itself is inactive, the carboxamide moiety is crucial in active agents like TMZ. Carboxamide-containing imidazoles exhibit diverse antitumor mechanisms, including tubulin inhibition (e.g., imidazole-chalcone derivatives with IC₅₀ ~1.74 µM in HCT116 cells) and kinase inhibition (e.g., FAK inhibitors with IC₅₀ ~10⁻⁷–10⁻⁸ M) [3] [5]. The carboxamide facilitates interactions with hinge regions of kinases or DNA minor grooves.
- Antimicrobial & Antiviral Agents: Imidazole-4-carboxamide derivatives demonstrate potent activity against Mycobacterium tuberculosis and HIV-1. Ethyl imidazole-4-carboxylate acts as a precursor to novel anti-TB agents, while 5-carbonyl-1H-imidazole-4-carboxamide derivatives inhibit HIV-1 integrase–LEDGF/p75 interactions, a key antiviral target [8] [10].
Antioxidant & Anti-inflammatory Properties: Bi-functional 5-aryl-2H-imidazole-4-carboxamides show significant antioxidant activity in DPPH and Folin assays due to polyphenol-like radical scavenging [3].
Structure-Activity Relationship (SAR) Insights:
- N-1 Substitution: Replacing hydrogen with ethyl enhances cell membrane permeability relative to smaller (methyl) or larger (propyl) groups. Optimal activity often requires small alkyl groups (methyl/ethyl) to balance solubility and bioavailability.
- C-4 Carboxamide: Critical for hydrogen bonding with biological targets (e.g., DNA bases, enzyme catalytic sites). Conversion to ester or carboxylic acid reduces activity in multiple series [5] [10].
Hybrid Pharmacophores: Conjugation with triazoles (e.g., imidazole-1,2,3-triazole hybrids) or sulfonamides enhances anticancer potency against resistant cell lines (e.g., MDA-MB-231 IC₅₀ < 10 µM) [3].
Drug Design Applications:
- Prodrug Development: Inspired by TMZ, imidazole-4-carboxamides are explored as prodrugs releasing alkylating agents. The carboxamide stabilizes the triazene intermediate (e.g., MTIC) prior to diazonium ion release [5].
- Overcoming Resistance: Derivatives like N-linked imidazotetrazine dimers circumvent MGMT/MMR resistance in glioblastoma by generating non-repairable DNA lesions [5].
- Fragment-Based Design: The scaffold serves as a fragment in designing inhibitors of protein-protein interactions (e.g., HIV integrase) via computational docking and pharmacophore modeling [10].
Table 2: Structure-Activity Relationship of Key Imidazole-4-carboxamide Modifications
Structural Feature | Biological Impact | Example Application |
---|
N-1 Ethyl Substitution | ↑ Lipophilicity & metabolic stability vs. H or methyl; ↓ water solubility | Precursor to brain-penetrant agents (cf. TMZ) |
C-4 Carboxamide | Enables H-bonding with targets; essential for prodrug activation (e.g., MTIC pathway) | TMZ analogues; HIV integrase inhibitors | [5] [10] |
C-2 Modification | ↑ Tubulin inhibition when linked to chalcones (IC₅₀ ~2 µM) | Antiproliferative agents vs. A549/MCF-7 cells | [3] |
Hybridization (e.g., triazole, sulfonamide) | ↑ Cytotoxicity via multi-target action; overcomes drug resistance | Dual FAK/kinase inhibitors; anti-TB agents | [3] [8] |